1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound with a complex structure It belongs to the class of indolin-2-one derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: This step involves the cyclization of an appropriate precursor to form the indolin-2-one core structure.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position is introduced through a hydroxylation reaction.
Attachment of the 2-(2-Chlorophenoxy)ethyl Group: This step involves the alkylation of the indolin-2-one core with 2-(2-chlorophenoxy)ethyl bromide under basic conditions.
Introduction of the 2-Oxopropyl Group: The final step involves the acylation of the indolin-2-one core with an appropriate acylating agent to introduce the 2-oxopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects in treating certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one
- 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
Uniqueness
1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and oxopropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-13(22)12-19(24)14-6-2-4-8-16(14)21(18(19)23)10-11-25-17-9-5-3-7-15(17)20/h2-9,24H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDILFUVVYVHQNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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